molecular formula C12H18O2 B12587556 Spiro[3.6]dec-2-en-1-one, 3-ethoxy-

Spiro[3.6]dec-2-en-1-one, 3-ethoxy-

Cat. No.: B12587556
M. Wt: 194.27 g/mol
InChI Key: FZVJQMCKSUNZHO-UHFFFAOYSA-N
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Description

Spiro[3.6]dec-2-en-1-one, 3-ethoxy-: is a spiro compound, which means it contains two or more rings connected through a single common atom. This particular compound features a spiro carbon atom linking a decane ring and an enone group, with an ethoxy substituent at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro compounds typically involves the formation of the spiro carbon center through various methods. One common approach is the dialkylation of an activated carbon center using dihalides or dilithio reagents. For example, the spirocyclic core can be prepared by cyclopropanation with cyclic carbenoids .

Industrial Production Methods: Industrial production of spiro compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for producing Spiro[3.6]dec-2-en-1-one, 3-ethoxy- on an industrial scale would depend on the availability of starting materials and the desired production volume .

Chemical Reactions Analysis

Types of Reactions: Spiro[3.6]dec-2-en-1-one, 3-ethoxy- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the enone group may yield epoxides, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: Spiro[3.6]dec-2-en-1-one, 3-ethoxy- is used as a building block in the synthesis of more complex spiro compounds. Its unique structure makes it valuable for studying spirocyclic chemistry and developing new synthetic methodologies .

Biology and Medicine: Spiro compounds, including Spiro[3.6]dec-2-en-1-one, 3-ethoxy-, have shown potential in biological applications due to their ability to interact with biological targets. They are being investigated for their potential as therapeutic agents in various diseases .

Industry: In the industrial sector, spiro compounds are used in the development of advanced materials, including polymers and catalysts. Their unique structural properties contribute to the performance and stability of these materials .

Mechanism of Action

The mechanism of action of Spiro[3.6]dec-2-en-1-one, 3-ethoxy- involves its interaction with specific molecular targets. The enone group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological and chemical applications .

Comparison with Similar Compounds

Uniqueness: Spiro[3.6]dec-2-en-1-one, 3-ethoxy- is unique due to its specific ring size and functional groups.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-ethoxyspiro[3.6]dec-1-en-3-one

InChI

InChI=1S/C12H18O2/c1-2-14-11-9-10(13)12(11)7-5-3-4-6-8-12/h9H,2-8H2,1H3

InChI Key

FZVJQMCKSUNZHO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)C12CCCCCC2

Origin of Product

United States

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